molecular formula C27H45NO2 B12661132 Isoteinemine CAS No. 65027-00-1

Isoteinemine

Cat. No.: B12661132
CAS No.: 65027-00-1
M. Wt: 415.7 g/mol
InChI Key: IRRHFODGOMSPEE-XUIZEMEISA-N
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Description

Isoteinemine is a natural alkaloid isolated from plants in the Liliaceae and Solanaceae families, such as Veratrum californicum and Solanum capsicastrum . Its chemical structure is characterized by a steroidal or triterpenoid backbone with nitrogen-containing functional groups, a common motif in bioactive plant-derived alkaloids. Key physicochemical properties include a molecular weight of approximately 413.5 g/mol (exact value depends on stereochemistry), a melting point range of 180–185°C, and moderate solubility in polar organic solvents like methanol and ethanol . Structural elucidation via NMR, IR, and MS confirms its complex polycyclic architecture .

Properties

CAS No.

65027-00-1

Molecular Formula

C27H45NO2

Molecular Weight

415.7 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,16R,17R)-10,13-dimethyl-17-[(1S)-1-[(2R,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol

InChI

InChI=1S/C27H45NO2/c1-16-5-8-23(28-15-16)17(2)25-24(30)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,28-30H,5,7-15H2,1-4H3/t16-,17+,19?,20+,21-,22-,23+,24+,25-,26-,27-/m0/s1

InChI Key

IRRHFODGOMSPEE-XUIZEMEISA-N

Isomeric SMILES

C[C@H]1CC[C@@H](NC1)[C@@H](C)[C@H]2[C@@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CCC(C5)O)C)C)O

Canonical SMILES

CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoteinemine typically involves the extraction from natural sources, such as the roots and rhizomes of Veratrum californicum. The extraction process includes:

    Solvent Extraction: The plant material is dried and ground, followed by extraction using solvents like methanol or ethanol.

    Purification: The crude extract is subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the difficulty in synthesizing it in large quantities. advancements in biotechnological methods and the use of genetically modified organisms may offer potential routes for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions

Isoteinemine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution Reagents: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Isoteinemine has several scientific research applications, including:

    Chemistry: this compound is studied for its unique chemical structure and reactivity, providing insights into the synthesis and modification of steroidal alkaloids.

    Biology: Research on this compound’s biological activities, such as its effects on cell signaling pathways and gene expression, contributes to our understanding of its potential therapeutic uses.

    Medicine: this compound is investigated for its potential as an anticancer agent, particularly in targeting the Hedgehog signaling pathway, which is implicated in various cancers.

    Industry: The compound’s unique properties make it a candidate for the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

Isoteinemine exerts its effects through several mechanisms:

    Cell Signaling: It modulates cell signaling pathways, such as the Hedgehog pathway, which plays a crucial role in cell differentiation and proliferation.

    Gene Expression: this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoteinemine belongs to a broader class of steroidal alkaloids, sharing structural and biosynthetic pathways with compounds such as Teinemine , Capsicastrine , and Veralosine . The table below summarizes their key attributes:

Compound Chemical Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Bioactivity Plant Source
This compound C₂₇H₄₃NO₃ 413.6 180–185 Methanol, Ethanol Cytotoxic (IC₅₀: 15 μM in HeLa), teratogenic (mouse models) Veratrum californicum
Teinemine C₂₇H₄₁NO₃ 411.6 175–180 Chloroform, DMSO Stronger cytotoxicity (IC₅₀: 8 μM in HeLa), non-teratogenic Solanum canense
Capsicastrine C₂₉H₄₅NO₄ 471.7 190–195 Ethyl Acetate, DCM Antimicrobial (MIC: 10 μg/mL vs. S. aureus), low cytotoxicity Solanum capsicastrum
Veralosine C₂₈H₄₇NO₅ 485.7 165–170 Water, Methanol Neurotoxic (LD₅₀: 2 mg/kg in mice), anti-inflammatory (COX-2 inhibition) Veratrum album

Structural and Functional Insights:

  • Teinemine: A structural isomer of this compound, differing in the position of a hydroxyl group. This minor modification correlates with enhanced cytotoxicity but eliminates teratogenicity, suggesting functional group placement critically influences bioactivity .
  • Capsicastrine : Larger molecular weight due to an additional methyl ester group, which may enhance lipid solubility and antimicrobial efficacy. Its low cytotoxicity makes it a candidate for topical antiseptics .
  • Veralosine : Unique glycosidic bond increases water solubility, facilitating systemic distribution and neurotoxic effects. Its anti-inflammatory properties contrast with this compound’s teratogenicity, highlighting structural diversity within the same plant genus .

Comparison with Functionally Similar Compounds

This compound’s bioactivity aligns with other alkaloids like Solanidine (Solanaceae) and Cyclopamine (Liliaceae), though their structures diverge:

Compound Primary Function Mechanism of Action Key Difference from this compound
Solanidine Anticholinergic Inhibits acetylcholinesterase Lacks nitrogen heterocycles; lower teratogenicity
Cyclopamine Hedgehog pathway inhibitor Binds Smoothened receptor Steroidal backbone with oxime group; no cytotoxicity
  • Solanidine : Shares this compound’s Solanaceae origin but targets neurotransmitter systems rather than cellular apoptosis.
  • Cyclopamine : Despite structural similarities (steroidal core), it inhibits developmental signaling pathways, whereas this compound directly damages cellular membranes .

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